molecular formula C8H9NO3S B8725273 4-(Oxiran-2-yl)benzene-1-sulfonamide CAS No. 566949-16-4

4-(Oxiran-2-yl)benzene-1-sulfonamide

Cat. No. B8725273
CAS RN: 566949-16-4
M. Wt: 199.23 g/mol
InChI Key: XJVVTZUSPCLKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Oxiran-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Oxiran-2-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Oxiran-2-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

566949-16-4

Product Name

4-(Oxiran-2-yl)benzene-1-sulfonamide

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

4-(oxiran-2-yl)benzenesulfonamide

InChI

InChI=1S/C8H9NO3S/c9-13(10,11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2,(H2,9,10,11)

InChI Key

XJVVTZUSPCLKKE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-sulfonamidostyrene (1.83 g, 0.01 mmol) and ammonium hydrogencarbonate (1.6 g, 0.02 mol) in acetonitrile/water (60 mL/30 mL) was added hydrogen peroxide (30% solution, 10 mL, 0.09). The mixture was kept in dark without stirring for 72 hours during which two portion of hydrogen peroxide (5 mL each) were introduced slowly. While HPLC showed all of the starting 4-sulfonamidostyrene was consumed, sodium thiosulfate solution (10%, 60 mL) was added slowly and stirred for 15 minutes. The mixture was extracted with dichloromethane (3×80 mL). The organic phases were combined, washed with brine and dried over magnesium sulfate. The solution was concentrated to give the crude title compound (0.52 g) as an oil.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.